(S)-Mandelate

Descripción general

Descripción

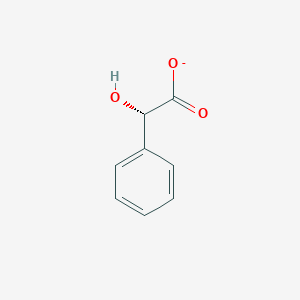

(S)-mandelate is a mandelate. It is a conjugate base of a (S)-mandelic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

(S)-Mandelate has been studied for its potential antimicrobial effects. Research indicates that it can inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial agents. The compound's ability to act on bacterial pathways suggests that it may be useful in treating infections caused by resistant strains of bacteria .

Pharmaceutical Synthesis

In pharmaceutical chemistry, this compound serves as a crucial intermediate in synthesizing various bioactive compounds. Its stereochemistry allows for the production of enantiomerically pure substances, which is essential in drug development due to the differing biological activities of enantiomers. For instance, this compound is utilized in synthesizing (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate, which has shown significant biological activity .

Biotransformation Processes

Enzymatic Reactions

this compound is involved in biotransformation processes facilitated by enzymes such as mandelate racemase and mandelate dehydrogenase. These enzymes catalyze the conversion of this compound into other valuable compounds, including benzoic acid, which is a precursor for numerous industrial chemicals. The high specificity and efficiency of these enzymatic reactions make them attractive for green chemistry applications .

Microbial Metabolism

Studies have demonstrated that certain bacteria can selectively utilize this compound as a carbon source, leading to the development of biocatalytic systems for the production of valuable metabolites. For example, research involving Pseudomonas putida has shown that these microorganisms can effectively convert this compound into benzoic acid with high yields, showcasing its potential in biotechnological applications .

Organic Synthesis

Chiral Building Block

this compound is recognized as an important chiral building block in organic synthesis. Its optical purity allows chemists to create complex molecules with specific stereochemical configurations, which is crucial in the synthesis of pharmaceuticals and agrochemicals. The compound can be transformed into various derivatives through esterification and other chemical reactions .

Case Studies in Synthesis

Several studies have highlighted the utility of this compound in synthesizing novel compounds. For instance, it has been used to prepare 2-benzothiopyran derivatives that exhibit stimulatory effects on bone formation, indicating its relevance in developing therapeutic agents for osteoporosis . Additionally, the synthesis of nitrogen-containing heterocycles from this compound derivatives has been explored due to their significant biological activities .

Summary Table: Applications of this compound

Propiedades

Fórmula molecular |

C8H7O3- |

|---|---|

Peso molecular |

151.14 g/mol |

Nombre IUPAC |

(2S)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1/t7-/m0/s1 |

Clave InChI |

IWYDHOAUDWTVEP-ZETCQYMHSA-M |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O |

SMILES isomérico |

C1=CC=C(C=C1)[C@@H](C(=O)[O-])O |

SMILES canónico |

C1=CC=C(C=C1)C(C(=O)[O-])O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.